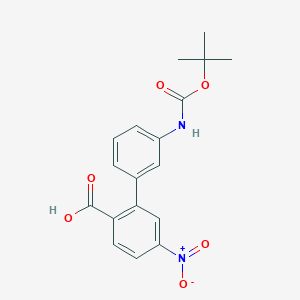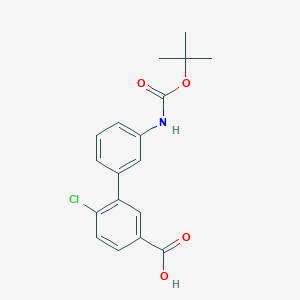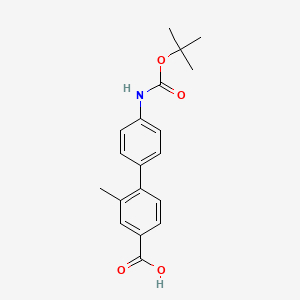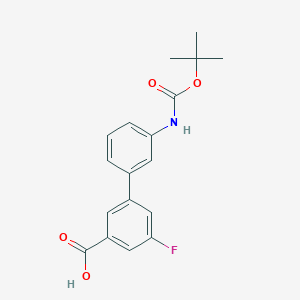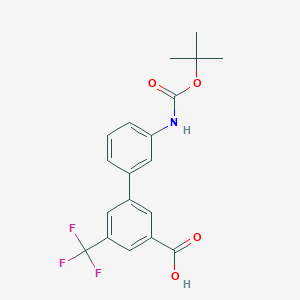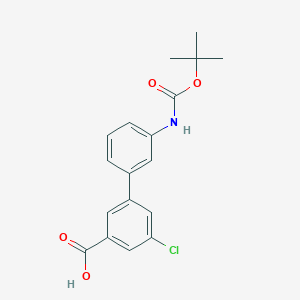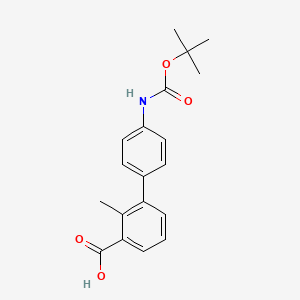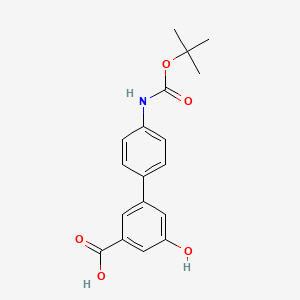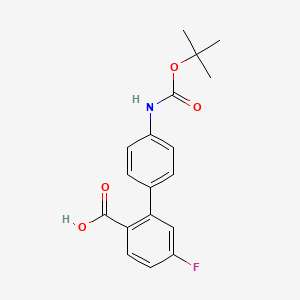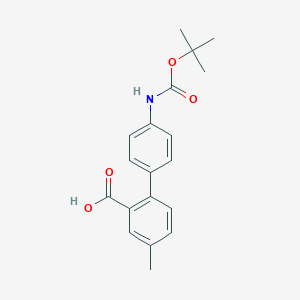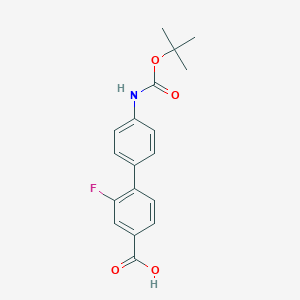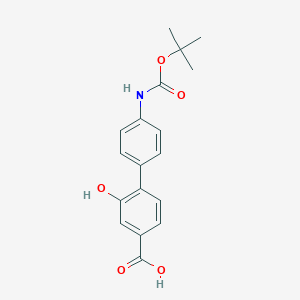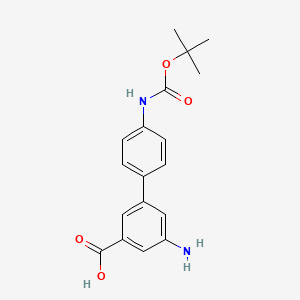
3-Amino-5-(4-boc-aminophenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-(4-boc-aminophenyl)benzoic acid is an organic compound that features both amino and carboxylic acid functional groups. The presence of the tert-butoxycarbonyl (boc) protecting group on the amino phenyl moiety makes it a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(4-boc-aminophenyl)benzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This forms the boc-protected amino group.
Coupling Reaction: The boc-protected amino phenyl compound is then coupled with 3-amino-5-carboxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Types of Reactions:
Substitution Reactions: The amino group can undergo various substitution reactions, such as acylation or alkylation, to form derivatives.
Deprotection Reactions: The boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines, using coupling reagents like DCC or EDC.
Common Reagents and Conditions:
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: DCC or EDC with DMAP as a catalyst.
Major Products:
Substitution Products: Various acylated or alkylated derivatives.
Deprotection Products: Free amine derivatives.
Coupling Products: Amides formed from the reaction with amines.
Scientific Research Applications
3-Amino-5-(4-boc-aminophenyl)benzoic acid is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the preparation of bioactive compounds for studying biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The compound’s mechanism of action depends on its derivatives and the context of its use. Generally, the amino and carboxylic acid groups can interact with various molecular targets, such as enzymes or receptors, influencing biological pathways. The boc protecting group helps in selective reactions, ensuring that the amino group remains protected until the desired step in the synthesis.
Comparison with Similar Compounds
3-Amino-5-(aminosulphonyl)-4-phenoxybenzoic acid: Similar structure but with a sulfonamide group instead of the boc-protected amino group.
3-Amino-5-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of the boc-protected amino group.
Uniqueness: The presence of the boc protecting group in 3-Amino-5-(4-boc-aminophenyl)benzoic acid makes it unique as it allows for selective reactions and protection of the amino group during complex synthetic processes.
Properties
IUPAC Name |
3-amino-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-18(2,3)24-17(23)20-15-6-4-11(5-7-15)12-8-13(16(21)22)10-14(19)9-12/h4-10H,19H2,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOALWMVDVBHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
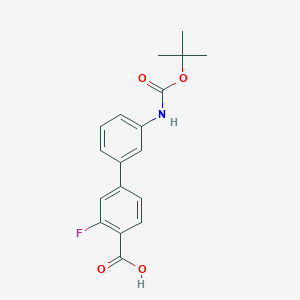
![3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid](/img/structure/B6412530.png)
